molecular formula C10H15N3O2 B2402938 2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid CAS No. 2247206-99-9

2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2402938
CAS No.: 2247206-99-9
M. Wt: 209.249
InChI Key: NWQIMKUJQDJFGW-UHFFFAOYSA-N
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Description

2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid is an organic compound that features a pyrazole ring substituted with a cyclopentyl group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.

    Cyclopentyl substitution: The pyrazole ring is then alkylated with cyclopentyl bromide in the presence of a base like potassium carbonate.

    Aminoacetic acid attachment: The final step involves the reaction of the cyclopentyl-substituted pyrazole with chloroacetic acid in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aminoacetic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Cyclopentylpyrazol-3-yl)amino]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    2-[(1-Cyclopentylpyrazol-3-yl)amino]butyric acid: Contains a butyric acid moiety.

    2-[(1-Cyclopentylpyrazol-3-yl)amino]valeric acid: Features a valeric acid moiety.

Uniqueness

2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid is unique due to its specific combination of a cyclopentyl-substituted pyrazole ring and an aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(1-cyclopentylpyrazol-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-10(15)7-11-9-5-6-13(12-9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQIMKUJQDJFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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